molecular formula C13H14F2N2O2 B2719807 N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide CAS No. 2418594-66-6

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide

Cat. No.: B2719807
CAS No.: 2418594-66-6
M. Wt: 268.264
InChI Key: OZPJBGGQFPSYHY-SNVBAGLBSA-N
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Description

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanopropyl group, difluoro substitution, and a methoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyanopropyl Intermediate: This step involves the reaction of a suitable alkyl halide with sodium cyanide to form the cyanopropyl group.

    Introduction of the Difluoro Substitution: The difluoro group can be introduced via a halogen exchange reaction using a difluoromethylating agent.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the difluoro intermediate with a methoxyphenyl derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Oxides, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, thiolated compounds.

Scientific Research Applications

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(4-methoxyphenyl)acetamide
  • N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-chlorophenyl)acetamide
  • N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-fluorophenyl)acetamide

Uniqueness

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-[(1R)-1-cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2/c1-3-10(8-16)17-12(18)13(14,15)9-5-4-6-11(7-9)19-2/h4-7,10H,3H2,1-2H3,(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPJBGGQFPSYHY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C(C1=CC(=CC=C1)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#N)NC(=O)C(C1=CC(=CC=C1)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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